molecular formula C13H14N2O3 B554828 N-Acetyl-DL-tryptophan CAS No. 87-32-1

N-Acetyl-DL-tryptophan

Cat. No.: B554828
CAS No.: 87-32-1
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
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Description

N-Acetyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its white crystalline powder form and is soluble in water and alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-tryptophan can be synthesized through a cascade reaction starting from indole methylene hydantoin. The process involves three main steps: hydrogenation, hydrolysis, and acetylation. The hydrogenation step uses sodium hydroxide as a solvent, followed by basic hydrolysis of indole methyl glycolylurea, and finally, acetylation of DL-tryptophan to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced via chemical synthesis using standard amino acid tryptophan. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-DL-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-DL-tryptophan is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and antioxidant makes it particularly valuable in biopharmaceutical applications .

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

DZTHIGRZJZPRDV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
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Molecular Formula

C13H14N2O3
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DSSTOX Substance ID

DTXSID40861672
Record name Acetyltryptophan
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Molecular Weight

246.26 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N-Acetyl-DL-tryptophan
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CAS No.

87-32-1, 1218-34-4
Record name N-Acetyl-DL-tryptophan
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Record name Nα-acetyl-DL-tryptophan
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Record name N-ACETYL-DL-TRYPTOPHAN
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Synthesis routes and methods

Procedure details

Cells of the E. coli transformant were inoculated on an LB agar plate. Each colony grown on the plate was inoculated with a toothpick to a well of a microtiter plate which contained 150 μl of LB culture medium containing 50 μg/ml ampicillin and 0.02 mM IPTG, and then the microtiter plate was covered with Breathable Sealing Membrane (Nalgene). The microtiter plate was incubated at 37° C. for 18 hours while being shaken. 10 μl of the culture medium solution was added to the reaction solution containing 300 mM Tris-hydrochloride buffer (pH 8.0), 0.1% cetylpyridinium bromide, 5% N-acetyl-DL-tryptophan, 1% N-acetyl-L-tryptophan, and distilled water in the wells of a microtiter plate. The plate was incubated at 25° C. for 1 hour while being shaken. Then, D-tryptophan produced from N-acetyl-D-tryptophan was quantified by colorimetry according to the TNBS method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.